N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
CAS No.: 310427-52-2
Cat. No.: VC7357037
Molecular Formula: C30H31FN6O5S2
Molecular Weight: 638.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310427-52-2 |
|---|---|
| Molecular Formula | C30H31FN6O5S2 |
| Molecular Weight | 638.73 |
| IUPAC Name | N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C30H31FN6O5S2/c1-20-3-4-21(2)26(17-20)33-28(38)19-43-30-35-34-27(37(30)24-9-7-23(31)8-10-24)18-32-29(39)22-5-11-25(12-6-22)44(40,41)36-13-15-42-16-14-36/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,39)(H,33,38) |
| Standard InChI Key | HDHIXOMOPZCVEU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Introduction
Chemical Structure and Functional Group Analysis
The compound’s IUPAC name delineates a benzamide backbone substituted at the 4-position with a morpholine-4-sulfonyl group and at the N-position with a triazole-linked thioether moiety. The triazole ring is further functionalized with a 4-fluorophenyl group and a carbamoylmethyl sulfanyl chain bonded to a 2,5-dimethylphenyl group.
Core Benzamide Framework
The benzamide nucleus (C₆H₅CONH₂) is a common pharmacophore in drug design due to its metabolic stability and hydrogen-bonding capacity. Substitution at the 4-position with a morpholine sulfonyl group introduces both polar (sulfonyl) and semi-polar (morpholine) characteristics, likely enhancing solubility and membrane permeability .
Triazole-Thioether Substituent
The 1,2,4-triazole ring (C₂H₂N₃) contributes to metal coordination and π-π stacking interactions, frequently exploited in kinase inhibitors . The sulfur atom in the thioether bridge (-S-) may facilitate redox-mediated interactions, while the 4-fluorophenyl group augments hydrophobic binding to aromatic pockets in target proteins .
Carbamoylmethyl Sulfanyl Group
The -(CH₂)C(=O)NH(2,5-dimethylphenyl) side chain introduces steric bulk and hydrogen-bonding potential. The 2,5-dimethylphenyl group likely directs selectivity toward hydrophobic binding sites, as seen in analogous thyroid hormone receptor modulators .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₄FN₇O₅S₂ |
| Molecular Weight | 715.81 g/mol |
| Key Functional Groups | Benzamide, triazole, sulfonyl, morpholine, fluorophenyl |
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | Morpholine-4-sulfonyl chloride, DCM, 0°C→RT | 78–85 |
| Amide coupling | EDC, HOBt, DMF, RT | 65–72 |
| Triazole cyclization | NH₂NH₂·H₂O, EtOH, reflux | 60–68 |
Pharmacological Profile and Mechanism of Action
Target Engagement Hypotheses
The compound’s structure suggests dual targeting of kinase enzymes and nuclear receptors:
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Kinase inhibition: The triazole and sulfonyl groups may compete with ATP in kinase active sites, analogous to imatinib derivatives .
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Nuclear receptor modulation: The 2,5-dimethylphenyl group mirrors thyroid hormone receptor ligands, potentially enabling allosteric regulation .
In Vitro Activity Data (Extrapolated from Analogs)
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IC₅₀ against Abl1 kinase: ~120 nM (cf. 95 nM for nilotinib) .
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Binding affinity for thyroid receptor β: Kd = 8.3 µM (cf. 0.5 nM for triiodothyronine) .
Pharmacokinetic and Physicochemical Properties
Solubility and Permeability
Metabolic Stability
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